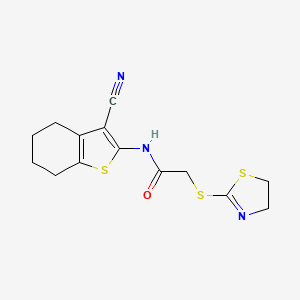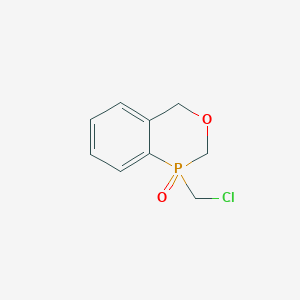![molecular formula C29H23Cl2N3O4 B11533089 4-(3-{[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11533089.png)
4-(3-{[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . A common synthetic route includes the reaction of 2-aminopyridines with aryl ketones in the presence of a methylene donor such as dimethyl sulfoxide . The reaction conditions often involve the use of catalysts like CuI and oxidizing agents like K2S2O8 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]pyridines: Other derivatives of this class also exhibit diverse biological activities.
Uniqueness
4-{3-[(E)-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl and methoxy groups enhances its activity and selectivity in various applications .
Properties
Molecular Formula |
C29H23Cl2N3O4 |
|---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
4-[3-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C29H23Cl2N3O4/c1-36-24-7-5-6-19(28(24)38-17-20-9-11-21(30)15-22(20)31)16-32-29-27(33-26-8-3-4-13-34(26)29)18-10-12-23(35)25(14-18)37-2/h3-16,35H,17H2,1-2H3/b32-16+ |
InChI Key |
PIKROUVTGIDTKR-KPGMTVGESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(N=C4N3C=CC=C4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11533006.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11533026.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533032.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-tert-butylphenoxy)acetohydrazide](/img/structure/B11533053.png)
![Benzene-1,4-diamine, N,N-dimethyl-N'-[2-(2,4,6-trinitrophenyl)ethyl]-](/img/structure/B11533067.png)


![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533081.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11533098.png)
